Scientific Field: Oncology, Immunology
Summary of Application: Temsirolimus (TEM) has been shown to enhance anti-cancer immunity by inducing autophagy-mediated degradation of the secretion of small extracellular vesicle PD-L1.
Methods of Application: In this study, TEM was used to activate autophagy in cancer cells, leading to the degradation of multivesicular bodies (MVBs) associated with the secretion of sEV through colocalization with autophagosomes or lysosomes.
Results or Outcomes: TEM was found to promote CD8 + T cell-mediated anti-cancer immunity in co-cultures of CD8 + T cells and tumor cells.
Scientific Field: Oncology
Methods of Application: In this study, patients with advanced soft tissue sarcoma were administered a combination of Temsirolimus and Irinotecan.
Summary of Application: Temsirolimus is approved by the FDA for the treatment of advanced renal cell carcinoma, a type of kidney cancer.
Methods of Application: In this application, Temsirolimus is administered to patients with advanced renal cell carcinoma.
Results or Outcomes: The use of Temsirolimus has shown significant results in the treatment of advanced renal cell carcinoma.
Scientific Field: Pharmacology
Summary of Application: A study found that in patients receiving concurrent therapy with Temsirolimus and Ketoconazole, the Area Under the Curve (AUC) values for Temsirolimus plus Sirolimus and Sirolimus only were elevated.
Methods of Application: This study involved administering a combination of Temsirolimus and Ketoconazole to patients.
Results or Outcomes: The study found that the AUC values for Temsirolimus plus Sirolimus and Sirolimus only were elevated 2.3- and 3.1-fold compared with the AUC following Temsirolimus monotherapy.
Summary of Application: Temsirolimus has been studied for the treatment of neuroendocrine tumors.
Methods of Application: In these studies, Temsirolimus is administered to patients with neuroendocrine tumors.
Results or Outcomes: While the specific outcomes can vary depending on the individual patient’s condition, Temsirolimus has shown promise in the treatment of neuroendocrine tumors.
Summary of Application: Temsirolimus has been used in the treatment of Mantle Cell Lymphoma, a type of non-Hodgkin lymphoma.
Methods of Application: In this application, Temsirolimus is administered to patients with Mantle Cell Lymphoma.
Results or Outcomes: The use of Temsirolimus has shown significant results in the treatment of Mantle Cell Lymphoma.
Temsirolimus is an antineoplastic agent primarily used in the treatment of renal cell carcinoma (RCC). It is a derivative of sirolimus, developed by Wyeth Pharmaceuticals and marketed under the brand name Torisel. The drug was approved by the U.S. Food and Drug Administration in May 2007 and by the European Medicines Agency shortly thereafter. Temsirolimus functions as a selective inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cellular growth, proliferation, and survival pathways .
The chemical formula for temsirolimus is , with an average molecular weight of approximately 1030.29 g/mol. It is administered intravenously and exhibits a complex pharmacokinetic profile characterized by extensive distribution and metabolism primarily through the cytochrome P450 3A4 enzyme system in the liver .
Temsirolimus acts as a specific inhibitor of the mammalian target of rapamycin (mTOR) protein complex [, ]. mTOR plays a critical role in cell growth, proliferation, and survival. By inhibiting mTOR, temsirolimus disrupts these processes in cancer cells, leading to tumor growth arrest and cell death [].
Temsirolimus acts by binding to an intracellular protein known as FK506-binding protein 12 (FKBP-12). This complex inhibits mTOR activity, leading to a cascade of effects that include:
Temsirolimus exhibits significant biological activity against renal cell carcinoma by targeting the mTOR signaling pathway. Its mechanism includes:
The synthesis of temsirolimus involves several key steps that transform sirolimus into its active form. The general synthetic route includes:
Temsirolimus is primarily indicated for:
The drug's unique mechanism makes it particularly valuable in oncology, especially in cases where traditional therapies have failed .
Temsirolimus has been studied for potential drug-drug interactions due to its metabolism via cytochrome P450 3A4. Key interactions include:
Temsirolimus shares structural and functional similarities with several other compounds that inhibit mTOR or act as immunosuppressants. A comparison with these compounds highlights its unique properties:
Compound | Mechanism | Primary Use | Unique Features |
---|---|---|---|
Sirolimus | mTOR inhibitor | Organ transplant | Established immunosuppressant |
Everolimus | mTOR inhibitor | Advanced breast cancer | Approved for various cancers |
Cyclosporine | Calcineurin inhibitor | Organ transplant | Different target pathway |
Tacrolimus | Calcineurin inhibitor | Organ transplant | Similar to cyclosporine but more potent |
Mycophenolate | Inhibitor of lymphocyte proliferation | Organ transplant | Non-mTOR related mechanism |
Temsirolimus is distinguished by its specific application in renal cell carcinoma and its unique pharmacokinetic profile compared to these similar compounds. Its selective action on mTOR makes it particularly effective in targeting cancer cells while minimizing some side effects associated with broader immunosuppressive therapies .
Health Hazard;Environmental Hazard